2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid

Description

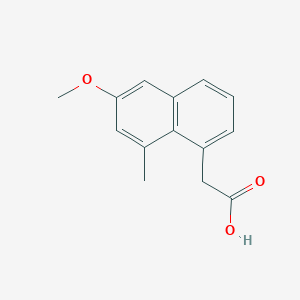

2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid (CAS: 87901-81-3, C₁₃H₁₂O₃) is a naphthalene-derived acetic acid featuring a methoxy group at position 6 and a methyl group at position 8 of the naphthalene ring (). This compound is structurally related to anti-inflammatory agents like Naproxen but lacks the α-methyl propionic acid chain. Its unique substitution pattern on the naphthalene core may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9-6-12(17-2)7-10-4-3-5-11(14(9)10)8-13(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRWNERYJFSSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=CC=C2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-8-methylnaphthalene.

Bromination: The naphthalene derivative undergoes bromination to introduce a bromine atom at the 1-position.

Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield the desired acetic acid derivative.

The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Differences

Key Observations :

- Substituent Position : The target compound’s methoxy and methyl groups at positions 6 and 8 (naphthalene ring) create steric hindrance distinct from analogs with substitutions at positions 2 or 5 (e.g., ).

- Functional Groups : Ether-linked analogs () exhibit altered electronic properties compared to direct acetic acid attachment. The oxo group in ’s compound increases electrophilicity.

Physicochemical Properties

Notes:

- The hydroxyl group in ’s compound increases hydrophilicity, while the methyl group in the target compound enhances lipophilicity.

Biological Activity

2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a methoxy group and a naphthalene moiety contributes to its unique chemical behavior and potential biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed that the compound may modulate inflammatory pathways by inhibiting certain enzymes involved in these processes. This modulation can lead to a reduction in inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. Further studies are required to elucidate the specific mechanisms through which it exerts these effects.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of this compound resulted in decreased levels of inflammatory markers compared to controls, suggesting its efficacy in reducing inflammation.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, which supports its potential use in treating infections caused by these pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against bacterial strains | |

| Cytotoxicity | Potential effects on cancer cells |

Q & A

Q. What are the optimal synthetic routes for 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of naphthalene acetic acid derivatives typically involves Friedel-Crafts acylation or regioselective functionalization. For example, analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid are synthesized via bromination of 4-methoxyphenylacetic acid in acetic acid . Key parameters include:

- Temperature control : Reactions often require heating to 125–130°C for 12 hours to achieve cyclization .

- Reagent selection : Ozone and hydrogen peroxide in dichloromethane/acetic acid mixtures are used for oxidation steps .

- Purification : Crystallization from methanol/water yields high-purity products (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR : H and C NMR are critical for confirming substituent positions (e.g., methoxy and methyl groups on the naphthalene ring) .

- X-ray crystallography : Resolves dihedral angles (e.g., 78.15° between the naphthalene ring and acetic acid group) and hydrogen-bonding motifs (e.g., centrosymmetric dimers with patterns) .

- Mass spectrometry : Validates molecular weight (e.g., CHO derivatives have a molecular ion peak at m/z 202.25) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., mp 69–70°C for related methoxyphenylacetic acids) .

- Photostability : UV-Vis spectroscopy monitors degradation under light exposure, particularly for naphthalene derivatives prone to photooxidation .

- Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 4–9) quantify hydrolysis rates of the acetic acid moiety .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 6-methoxy-8-methylnaphthalene derivatives be addressed?

Methodological Answer:

- Directing groups : Methoxy groups at the 6-position act as ortho/para directors, favoring bromination or methylation at the 8-position .

- Computational modeling : Density functional theory (DFT) predicts electrophilic substitution sites by analyzing electron density maps .

- Protection/deprotection : Temporary protection of the acetic acid group (e.g., esterification) prevents side reactions during methylation .

Q. What strategies reconcile contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Case study : For 2-(3-Bromo-4-methoxyphenyl)acetic acid, DFT-predicted C–C–C angles (118.2–121.5°) matched X-ray data only after accounting for steric effects from neighboring substituents .

- Multi-technique validation : Combine NMR crystallography (e.g., REDOR experiments) with X-ray data to resolve ambiguities in hydrogen bonding .

Q. How do steric and electronic effects influence the compound’s biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) : The methyl group at the 8-position enhances lipophilicity, improving membrane permeability in naproxen analogs .

- Enzymatic assays : Competitive inhibition studies (e.g., COX-1/COX-2) quantify how methoxy positioning affects binding affinity .

- Metabolite profiling : LC-MS identifies oxidation products (e.g., hydroxylation at the 4-position) in hepatic microsome models .

Q. What crystallographic techniques elucidate molecular packing and polymorphism?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves polymorph-specific hydrogen-bonding networks (e.g., dimeric vs. chain motifs) .

- Powder XRD : Detects amorphous vs. crystalline phases after mechanical stress (e.g., grinding) .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O contacts contributing to 15% of crystal packing) .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

Methodological Answer:

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl formation at 1700–1750 cm) .

- Design of experiments (DoE) : Optimizes variables (e.g., solvent ratio, catalyst loading) using response surface methodology .

- Quality control : HPLC with UV detection (λ = 254 nm) ensures purity >98% across batches .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on substituent electronic effects in related compounds?

Methodological Answer:

- Case study : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group’s electron-donating effect contradicts its minor influence on C–C–C angles (118.2° vs. 121.5° for Br). This is resolved by considering steric hindrance from the acetic acid group .

- Multivariate analysis : Partial least squares (PLS) regression correlates substituent Hammett constants with experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.